(-)-Praeruptorin A (-)-Praeruptorin A (-)-Praeruptorin A is a natural product found in Peucedanum japonicum and Prionosciadium thapsoides with data available.
Brand Name: Vulcanchem
CAS No.: 14017-71-1
VCID: VC0191607
InChI: InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
SMILES: CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol

(-)-Praeruptorin A

CAS No.: 14017-71-1

Cat. No.: VC0191607

Molecular Formula: C21H22O7

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-Praeruptorin A - 14017-71-1

Specification

CAS No. 14017-71-1
Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
IUPAC Name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Standard InChI Key XGPBRZDOJDLKOT-YRCPKEQFSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
SMILES CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Introduction

Chemical Structure and Properties of (-)-Praeruptorin A

Structural Characteristics

(-)-Praeruptorin A shares the same molecular formula (C21H22O7) as its enantiomer, with the key difference being the spatial arrangement of atoms around chiral centers . The IUPAC name for Praeruptorin A is [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate, with the (-) enantiomer having the opposite configuration at the chiral centers . The basic structural scaffold consists of a coumarin nucleus with specific substituents that confer its biological activities.

The molecular structure of Praeruptorin A features a pyrano[2,3-f]chromone core with methyl, acetoxy, and angeloyloxy substituents. The compound has a molecular weight of 386.13602 and contains multiple functional groups including lactone, ester, and ether moieties that contribute to its pharmacological properties . The specific stereochemistry of (-)-Praeruptorin A influences its three-dimensional conformation, which in turn affects its interactions with biological targets such as enzymes and receptors.

X-ray crystallography and spectroscopic methods have been employed to elucidate the absolute configuration of Praeruptorin A enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the structural characteristics of (-)-Praeruptorin A. Circular dichroism spectroscopy has been utilized to confirm the absolute stereochemistry of the enantiomers and their optical rotation properties.

Physicochemical Properties

The physicochemical properties of (-)-Praeruptorin A influence its bioavailability, distribution, and interaction with biological systems. The compound exhibits limited water solubility due to its predominantly lipophilic nature, which affects its absorption and distribution in biological systems. Lipophilicity, as measured by partition coefficient (logP), influences the compound's ability to cross biological membranes and interact with lipophilic binding sites on target proteins.

Table 1: Key Physicochemical Properties of Praeruptorin A

PropertyValue
Molecular FormulaC21H22O7
Molecular Weight386.13602 g/mol
Predicted CCS [M+H]+186.2 Ų
Predicted CCS [M+Na]+198.2 Ų
Predicted CCS [M-H]-189.0 Ų
SMILESC/C=C(/C)\C(=O)O[C@H]1C@HOC(=O)C
InChIKeyXGPBRZDOJDLKOT-NXIDYTHLSA-N

The chemical stability of (-)-Praeruptorin A is influenced by factors such as pH, temperature, and exposure to light. Understanding these stability parameters is crucial for pharmaceutical formulation and analytical method development. The compound's reactivity is largely attributed to its ester functional groups, which can undergo hydrolysis under certain conditions. This reactivity profile has implications for both the compound's metabolism in biological systems and its stability in pharmaceutical preparations.

Pharmacological Effects of (-)-Praeruptorin A

Cardiovascular Effects

The cardiovascular effects of (-)-Praeruptorin A have been investigated in comparison with its (+) enantiomer, revealing significant differences in their relaxant effects on vascular smooth muscle. Studies on isolated rat aortic rings have demonstrated that (-)-Praeruptorin A exhibits less potent relaxation than (+)-Praeruptorin A against contractions induced by potassium chloride and phenylephrine . This difference in potency suggests distinct mechanisms of action between the two enantiomers.

A key distinction between the enantiomers lies in their dependence on endothelium for vasorelaxant effects. While the removal of endothelium significantly reduces the relaxant effect of (+)-Praeruptorin A, the relaxant activity of (-)-Praeruptorin A remains largely unaffected by endothelium removal . This observation indicates that (-)-Praeruptorin A primarily acts through endothelium-independent mechanisms, whereas (+)-Praeruptorin A relies heavily on endothelium-derived factors for its vasodilatory activity.

Other Biological Activities

While research specifically focused on (-)-Praeruptorin A remains limited, studies on Praeruptorin A in general have revealed a wide range of biological activities that may be attributed to either or both enantiomers. Praeruptorin A has demonstrated antitumor effects in various cancer cell lines, including inhibition of migration and invasion in hepatocellular carcinoma cells through activation of extracellular signal-regulated kinase signaling and inhibition of matrix metalloproteinase-1 expression . The compound has also shown efficacy in inducing G0/G1 phase cell cycle arrest in cervical cancer cell lines through modulation of various cell cycle regulators .

Neuroprotective effects of Praeruptorin A derivatives have been documented, with dl-Praeruptorin A shown to improve synaptic ultrastructure in the hippocampal CA1 region and increase neurotrophic factors in the hippocampus after 28 days of treatment . These effects suggest potential applications in conditions involving neuronal damage, including neurodegenerative disorders and depression. The antidepressant-like activities observed with certain Praeruptorin derivatives may involve modulation of serotonergic neurotransmission, although the specific contribution of (-)-Praeruptorin A to these effects remains to be determined .

Anti-inflammatory properties have been attributed to Praeruptorin A, with studies indicating inhibitory effects on inflammatory mediators and signaling pathways. Dl-Praeruptorin A has shown efficacy in reducing levels of inflammatory cytokines such as interleukin-6 (IL-6) and modulating the expression of apoptosis-related proteins including bcl-2, bax, and Fas . These anti-inflammatory and anti-apoptotic effects may contribute to the cardioprotective properties observed with Praeruptorin A derivatives in models of myocardial ischemia/reperfusion injury.

Pharmacokinetics of Praeruptorin Compounds

Absorption and Distribution

Pharmacokinetic studies of Praeruptorin A and its derivatives have provided insights into their behavior in biological systems, although specific data for (-)-Praeruptorin A alone is limited. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to evaluate the plasma concentrations of Praeruptorin A following administration to experimental animals . These analytical methods have overcome previous limitations in detecting the compound's very low plasma concentrations, enabling more accurate pharmacokinetic profiling.

Following oral administration, Praeruptorin A demonstrates relatively low bioavailability, likely due to its limited water solubility and potential for first-pass metabolism. In rats administered WaiGan KeSou Formula decoction (containing Praeruptorin A as an index compound), the peak plasma concentration (Cmax) of Praeruptorin A was reported as 172.697 ± 17.254 ng/mL, with a peak time of 1.50 hours . The compound's lipophilic nature likely influences its absorption characteristics, with potential enhancement through formulation strategies or delivery systems designed to improve solubility and membrane permeation.

Distribution studies suggest that Praeruptorin A can access various tissues following absorption, although comprehensive tissue distribution data remains limited. The compound's ability to cross the blood-brain barrier is suggested by its reported neuroprotective effects in the central nervous system, although direct evidence of brain penetration specifically for (-)-Praeruptorin A is lacking. Future studies employing radiolabeled or fluorescently tagged derivatives could provide more detailed information about the tissue distribution patterns of (-)-Praeruptorin A.

Comparison Between (-)-Praeruptorin A and (+)-Praeruptorin A

Differential Pharmacological Effects

The enantiomers of Praeruptorin A exhibit distinct pharmacological profiles, particularly in their cardiovascular effects. Comparative studies have demonstrated that (+)-Praeruptorin A shows more potent relaxation than (-)-Praeruptorin A against potassium chloride and phenylephrine-induced contraction of rat isolated aortic rings with intact endothelium . This difference in potency suggests that the spatial configuration of the molecules significantly influences their interaction with biological targets involved in vascular tone regulation.

A critical distinction between the enantiomers lies in their dependence on endothelium for vasorelaxant effects. Removal of the endothelium markedly reduces the relaxant effect of (+)-Praeruptorin A but has minimal impact on the relaxant activity of (-)-Praeruptorin A . Similarly, pretreatment with inhibitors of the nitric oxide pathway (L-NAME or methylene blue) attenuates the vasodilatory effects of (+)-Praeruptorin A while having less influence on (-)-Praeruptorin A. These findings indicate fundamentally different mechanisms of action: (+)-Praeruptorin A primarily acts through endothelium-dependent nitric oxide production, whereas (-)-Praeruptorin A appears to operate through endothelium-independent mechanisms.

Molecular docking studies provide further evidence for the differential interactions of the enantiomers with target proteins. These computational analyses have shown that (+)-Praeruptorin A demonstrates greater agreement with nitric oxide synthase pharmacophores compared to (-)-Praeruptorin A . This structural compatibility aligns with the experimental findings regarding the endothelium and nitric oxide dependence of (+)-Praeruptorin A's vasodilatory effects and helps explain the mechanistic differences between the enantiomers.

Structure-Activity Relationships

The distinct pharmacological profiles of Praeruptorin A enantiomers highlight the importance of stereochemistry in determining biological activity. The spatial arrangement of atoms around the chiral centers in these molecules significantly influences their three-dimensional structure and, consequently, their interaction with biological targets. These structure-activity relationships provide valuable insights for the rational design of novel therapeutic agents based on the Praeruptorin scaffold.

The structural basis for the differential activities of Praeruptorin A enantiomers likely involves specific interactions with protein binding sites that are sensitive to the three-dimensional arrangement of functional groups. Molecular modeling and crystallographic studies of enantiomer-protein complexes would provide further insights into these stereochemical determinants of activity. Such detailed structural information could guide the development of optimized derivatives with enhanced selectivity for specific therapeutic targets.

Research Methods and Analytical Techniques

Isolation and Characterization

The isolation and purification of (-)-Praeruptorin A from natural sources or racemic mixtures represents a significant challenge in researching this compound. Chiral separation techniques, particularly preparative high-performance liquid chromatography (HPLC) using chiral stationary phases, have been successfully employed to isolate the individual enantiomers of Praeruptorin A. In one study, a preparative Daicel Chiralpak AD-H column was used to successfully separate and identify the two enantiomers . This chromatographic approach allows for the isolation of enantiopure material necessary for evaluating the specific properties and activities of (-)-Praeruptorin A.

Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, are essential for structural characterization of (-)-Praeruptorin A. These techniques provide detailed information about the compound's chemical structure, including the arrangement of atoms and functional groups. Circular dichroism spectroscopy plays a particularly important role in confirming the absolute stereochemistry of the isolated enantiomers and their optical rotation properties. X-ray crystallography, when applicable, offers definitive structural information about the three-dimensional arrangement of atoms.

Analytical methods for quantifying (-)-Praeruptorin A in various matrices, including biological samples and pharmaceutical preparations, have been developed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods enable the sensitive and specific detection of Praeruptorin A at low concentrations, supporting pharmacokinetic studies and quality control applications . The development of validated analytical methods with appropriate sensitivity, specificity, accuracy, and precision is essential for advancing research on (-)-Praeruptorin A.

Pharmacological Evaluation Methods

Pharmacological evaluation of (-)-Praeruptorin A employs various experimental models to assess its biological activities. In vitro studies using isolated tissues, such as rat aortic rings, provide valuable information about the compound's direct effects on vascular smooth muscle and the role of endothelium in these effects . These organ bath experiments allow for the controlled evaluation of vasorelaxant properties under defined conditions, including the selective inhibition of specific signaling pathways to elucidate mechanisms of action.

Cellular models, including cultured vascular smooth muscle cells, endothelial cells, and cancer cell lines, offer platforms for investigating the molecular mechanisms underlying the observed pharmacological effects of (-)-Praeruptorin A. These in vitro systems enable the assessment of effects on cell proliferation, migration, calcium signaling, and the expression of various proteins involved in cellular functions. Molecular techniques such as western blotting, PCR, and immunocytochemistry provide tools for exploring the compound's impact on specific signaling pathways and protein expression patterns.

In vivo models, including various animal models of disease, offer a more comprehensive evaluation of the therapeutic potential of (-)-Praeruptorin A in complex biological systems. Animal models of hypertension, myocardial ischemia/reperfusion injury, and cancer have been employed to assess the efficacy of Praeruptorin derivatives in relevant pathological conditions . These in vivo studies provide valuable information about efficacy, safety, and pharmacokinetic properties under physiologically relevant conditions, although studies specifically focused on (-)-Praeruptorin A remain limited.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator